

Spectral Data Analysis of 4-Bromoresorcinol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Bromoresorcinol*

Cat. No.: B146125

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectral data for **4-bromoresorcinol** (CAS No: 6626-15-9), a key intermediate in the synthesis of various pharmaceutical compounds and mesogens. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for these analyses.

Quantitative Spectral Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **4-bromoresorcinol**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~9.5 - 10.0	Broad Singlet	-	2 x Ar-OH
~7.1	Doublet	~8.5	H-6
~6.4	Doublet	~2.5	H-2
~6.3	Doublet of Doublets	~8.5, ~2.5	H-5

Solvent: DMSO-d₆.

Data is predicted based on typical chemical shifts and coupling patterns for this structure. Actual spectra are available in databases such as SpectraBase and ChemicalBook.[\[1\]](#)[\[2\]](#)

[\[3\]](#)

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~158	C-1, C-3 (C-OH)
~133	C-6
~110	C-5
~106	C-2
~101	C-4 (C-Br)

Solvent: DMSO-d₆. Data is predicted based on substituent effects. Actual spectra can be found in databases like SpectraBase.[\[4\]](#)

Table 3: IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
3500 - 3200	Strong, Broad	O-H Stretch	Phenolic -OH
~3070	Medium-Weak	C-H Stretch	Aromatic C-H
1600 - 1585	Strong-Medium	C=C Stretch	Aromatic Ring
1500 - 1400	Strong-Medium	C=C Stretch	Aromatic Ring
1300 - 1000	Strong	C-O Stretch	Phenol
< 700	Medium-Strong	C-Br Stretch	Aryl Halide

Technique: KBr Pellet.

Predicted values are
based on standard IR
correlation tables.[\[5\]](#)

[\[6\]](#)[\[7\]](#)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
188	High	$[M]^+$ (with ^{79}Br)
190	High	$[M]^+$ (with ^{81}Br)
81	Medium	$[\text{C}_6\text{H}_5\text{O}]^+$

Technique: Gas

Chromatography-Mass

Spectrometry (GC-MS). The presence of two major peaks at m/z 188 and 190 in an approximate 1:1 ratio is characteristic of a molecule containing one bromine atom.

[\[1\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon skeleton of **4-bromoresorcinol**.

Methodology:

- Sample Preparation: Approximately 10-20 mg of **4-bromoresorcinol** is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- Instrumentation: Data is acquired on a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain singlet peaks for each unique carbon atom. A longer acquisition time and a larger number of scans are

typically required due to the low natural abundance of the ^{13}C isotope.

- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **4-bromoresorcinol**.

Methodology:

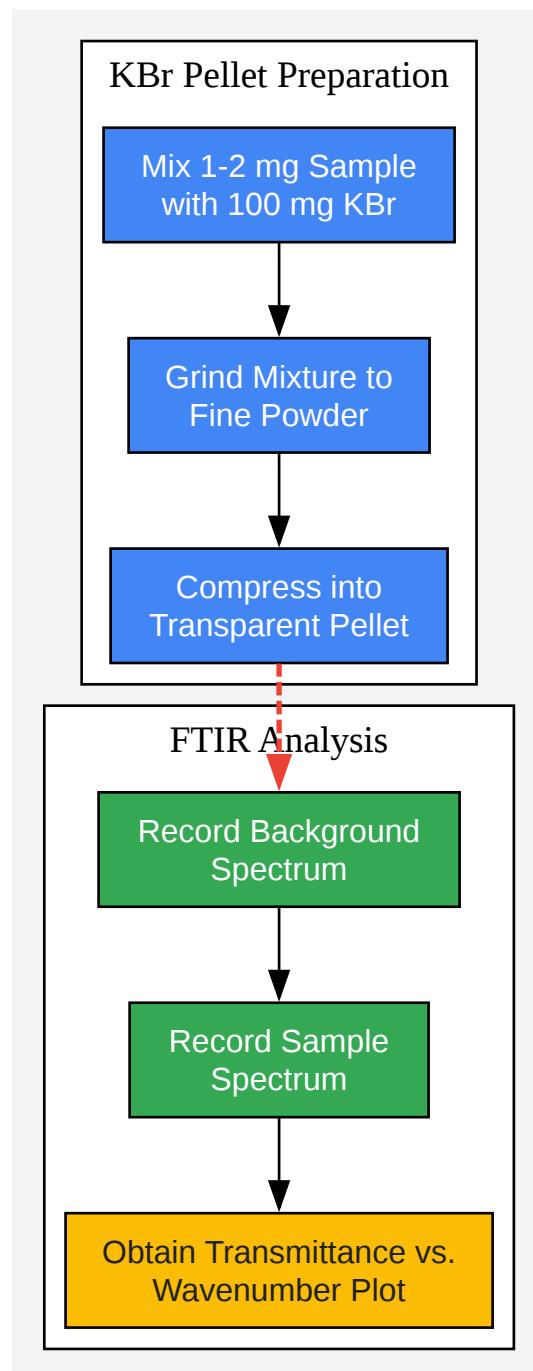
- Sample Preparation (KBr Pellet Technique):
 - Approximately 1-2 mg of **4-bromoresorcinol** is combined with ~100 mg of dry potassium bromide (KBr) powder.
 - The mixture is thoroughly ground to a fine powder using an agate mortar and pestle.
 - The powder is then compressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the empty sample chamber is recorded.
 - The KBr pellet is placed in the sample holder.
 - The sample spectrum is recorded, typically in the range of 4000-400 cm^{-1} . The instrument software automatically subtracts the background spectrum.
- Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to the molecule's functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **4-bromoresorcinol**.

Methodology:

- Sample Preparation: A dilute solution of **4-bromoresorcinol** is prepared in a volatile organic solvent, such as methanol or acetonitrile, at a concentration of approximately 10-100 µg/mL.
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is used.
- Data Acquisition:
 - A small volume of the sample solution is injected into the GC, where it is vaporized.
 - The vaporized sample travels through a capillary column, separating it from any impurities.
 - The eluted compound enters the MS ion source, where it is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation.
 - The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
- Data Analysis: The mass spectrum is plotted as relative intensity versus m/z, revealing the molecular ion peak and the pattern of fragment ions.


Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the analysis of **4-bromoresorcinol**.

[Click to download full resolution via product page](#)

Caption: Workflow for NMR Spectroscopy of **4-Bromoresorcinol**.

[Click to download full resolution via product page](#)

Caption: Workflow for IR Spectroscopy (KBr Pellet Method).

[Click to download full resolution via product page](#)

Caption: Workflow for GC-MS Analysis of **4-Bromoresorcinol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromoresorcinol | C6H5BrO2 | CID 81105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromoresorcinol(6626-15-9) 1H NMR [m.chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- To cite this document: BenchChem. [Spectral Data Analysis of 4-Bromoresorcinol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146125#4-bromoresorcinol-spectral-data-nmr-ir-ms\]](https://www.benchchem.com/product/b146125#4-bromoresorcinol-spectral-data-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com